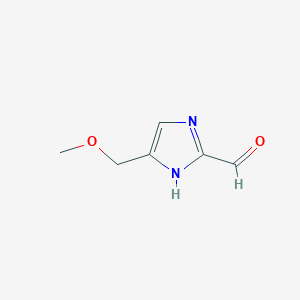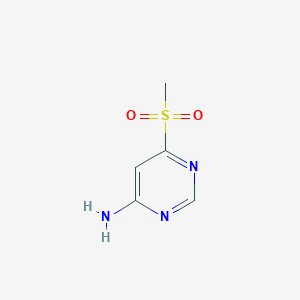
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile building block in organic synthesis and has been used in various scientific research applications. In
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of a reactive aldehyde group and an imidazole ring. It can participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde are not well studied. However, it has been shown to exhibit low toxicity and has been used in various in vitro and in vivo experiments. It is believed to be metabolized in the liver and excreted through the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in lab experiments include its versatility as a building block in organic synthesis, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in some solvents and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are many future directions for the use of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for bioimaging applications. Additionally, it can be used in the development of new materials for electronic and optical applications. Further studies are needed to understand its mechanism of action and potential applications in other fields.
In conclusion, 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a versatile building block in organic synthesis with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One of the most common methods involves the reaction of 4-formyl-1H-imidazole with paraformaldehyde in the presence of a base catalyst. The reaction yields the desired product in good yields and high purity. Other methods involve the use of different aldehydes and imidazoles as starting materials.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the development of fluorescent probes for bioimaging applications. Additionally, it has been used in the development of new materials for electronic and optical applications.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-5-2-7-6(3-9)8-5/h2-3H,4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZEJLHLVMWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)
